2-Amino-4-(1-(sec-butyl)-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-[1-(SEC-BUTYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[1-(SEC-BUTYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can be achieved through multi-step organic synthesis. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction typically involves stirring the reactants without a solvent at room temperature or using a steam bath at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-[1-(SEC-BUTYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-AMINO-4-[1-(SEC-BUTYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-AMINO-4-[1-(SEC-BUTYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3-CYANO-4H-CHROMENES: These compounds share a similar chromene core structure and exhibit diverse biological activities.
INDOLE DERIVATIVES: Indole derivatives are another class of heterocyclic compounds with significant biological and pharmacological properties.
Uniqueness
2-AMINO-4-[1-(SEC-BUTYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to its specific structural features, including the presence of a pyrazole ring and a cyano group. These structural elements contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H24N4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-amino-4-(1-butan-2-ylpyrazol-4-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H24N4O2/c1-5-11(2)23-10-12(9-22-23)16-13(8-20)18(21)25-15-7-19(3,4)6-14(24)17(15)16/h9-11,16H,5-7,21H2,1-4H3 |
InChI Key |
VULZJESLZSJDKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
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